molecular formula C13H27B B1284234 1-Bromotridecane-1,1,2,2-d4 CAS No. 284474-45-9

1-Bromotridecane-1,1,2,2-d4

Cat. No. B1284234
M. Wt: 267.28 g/mol
InChI Key: BFDNZQUBFCYTIC-IDPVZSQYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds can involve different starting materials and catalysts. For instance, 1-bromododecane was synthesized using potassium bromide and concentrated sulfuric acid as a catalyst, indicating that similar methods could potentially be applied to synthesize 1-Bromotridecane-1,1,2,2-d4 . Additionally, the synthesis of a 1-bromoalumole was achieved by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3, which suggests that bromine can be introduced into organic molecules using halogenating agents like AlBr3 .

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using various techniques such as X-ray diffraction. For example, the structure of 1-bromotriptycene was determined by X-ray diffraction, which showed that the bromine atom affects the bond lengths and angles in the molecule . Similarly, the structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was refined using X-ray diffraction, revealing a nearly planar arrangement of the central eight atoms of the molecule . These studies indicate that the presence of bromine can influence the molecular geometry of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. The crystal and molecular structure of brominated molecules can provide information about their stability and reactivity. For instance, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene showed specific interatomic distances that could affect its reactivity . The study of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide revealed different conformations in the solid and gas phases, which could imply different reactivities and physical properties . These findings suggest that the physical and chemical properties of 1-Bromotridecane-1,1,2,2-d4 would need to be studied in both phases to fully understand its characteristics.

Scientific Research Applications

Advanced NMR Spectroscopy in Structural Assignments

1-Bromotridecane-1,1,2,2-d4 is useful in advanced NMR spectroscopy methods for structural assignments of synthesized molecules. One such method is the 1-D selective nuclear Overhauser effect (NOE) experiment, which can fully characterize the structure of compounds (Hopson, Lee, & Hess, 2018).

Investigating Host−Guest Chiral Recognition

The compound plays a role in studying the conformational properties of guest molecules in constrained solid-state environments, such as in urea inclusion compounds. This is crucial for understanding host−guest chiral recognition between chiral bromoalkanes and the chiral urea tunnel structure (Elizabé et al., 1998).

Molecular Dynamics Simulations

1-Bromotridecane-1,1,2,2-d4 is relevant in the field of molecular dynamics simulations. It aids in identifying atoms with important interactions in various molecular environments, which is significant for understanding the behavior of complex molecular systems (Vennila et al., 2018).

Synthesis of Carbon-13-labeled Compounds

This compound is instrumental in the synthesis of carbon-13-labeled acids. The synthesis process involves treating 1-bromotridecane with enriched isotopes to form labeled compounds, useful in various research applications (Sparrow, Patel, & Morrisett, 1983).

Synthesis of Fluorescent Compounds

It is used in the synthesis of fluorescent compounds, particularly in the preparation of thiazole-based aromatic heterocyclic fluorescent compounds. These compounds have adjustable electronic properties and are significant in photophysical research (Tao et al., 2013).

Solvent-Free Bromination Reactions

1-Bromotridecane-1,1,2,2-d4 is also relevant in the development of new brominating agents and techniques for solvent-free bromination reactions. This is vital for efficient and environmentally friendly synthesis of various brominated products (Kavala, Naik, & Patel, 2005).

Regioselective Monobromination

The compound aids in the regioselective monobromination of activated aromatics and heteroaromatics, which is crucial in the synthesis of brominated arenes and heteroarenes for pharmaceutical and industrial applications (Ganguly, De, & Dutta, 2005).

Synthesis of Natural Products

It is used in queued chemical transformations using late transition metal catalysis for the synthesis of natural products, demonstrating its versatility in organic synthesis (Ghasemi, Antunes, & Organ, 2004).

properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDNZQUBFCYTIC-IDPVZSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584001
Record name 1-Bromo(1,1,2,2-~2~H_4_)tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromotridecane-1,1,2,2-d4

CAS RN

284474-45-9
Record name 1-Bromo(1,1,2,2-~2~H_4_)tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-45-9
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